tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride
Description
tert-Butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate; hydrochloride is a carbamate-protected amine derivative featuring a piperazine ring with a ketone group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, while the hydrochloride salt enhances solubility and stability. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of protease inhibitors or receptor modulators, where the 3-oxopiperazine moiety may influence hydrogen bonding and conformational flexibility .
Key structural attributes:
Properties
Molecular Formula |
C11H22ClN3O3 |
|---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H |
InChI Key |
FFVJPYOAZDZMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- N-BOC-D-Serine (tert-butyl carbamate protected D-serine) is often used as a starting material.
- Benzylamine or substituted benzylamines serve as nucleophiles in condensation steps.
- Isobutyl chlorocarbonate is used to form mixed acid anhydrides.
Stepwise Synthesis
Mixed Acid Anhydride Formation
N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as an acid binding agent. This reaction is performed under anhydrous and cold conditions (typically -20 to 40 °C, preferably -10 to 5 °C) in ethyl acetate solvent. The molar ratios used are approximately:Condensation Reaction
The mixed acid anhydride intermediate is then condensed with benzylamine or an appropriate amine to form the tert-butyl carbamate derivative. This condensation occurs in anhydrous ethyl acetate under cold conditions to minimize side reactions.Alkylation via Phase-Transfer Catalysis (PTC)
The tert-butyl carbamate intermediate undergoes alkylation using methyl sulfate as the alkylating agent. This reaction is catalyzed by tetrabutylammonium bromide (a phase-transfer catalyst) in the presence of potassium hydroxide (KOH) in ethyl acetate solvent. Typical molar ratios:Conversion to Hydrochloride Salt
The final compound is isolated as its hydrochloride salt for improved stability, solubility, and ease of handling.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature (mixed anhydride) | -20 to 40 °C (prefer -10 to 5 °C) | Cold conditions reduce side reactions |
| Reaction time (mixed anhydride) | 3–5 hours | Sufficient for completion of anhydride formation |
| Molar ratio (N-BOC-D-serine : i-BuOCOCl) | 1 : 1.1–1.5 | Slight excess of chlorocarbonate to drive reaction |
| Molar ratio (N-BOC-D-serine : NMM) | 1 : 1.1–1.5 | Ensures neutralization of HCl formed |
| Solvent volume | 8–10 times N-BOC-D-serine weight | Ethyl acetate used for environmental reasons |
| Phase-transfer catalyst ratio | 0.025–0.2 molar equiv. | For alkylation step |
| Base (KOH) | Stoichiometric to substrate | Facilitates alkylation |
Analytical Confirmation
Nuclear Magnetic Resonance (NMR) :
$$^{1}H$$ NMR (400 MHz, DMSO-d6) shows characteristic signals for tert-butyl group (singlet at ~1.38 ppm), methylene protons, aromatic protons, and amide protons confirming structure.Mass Spectrometry (MS) :
Electrospray ionization (ESI) mass spectrum shows molecular ion peak at m/z 295.2 [M+H]+ consistent with the expected molecular weight of the intermediate.
Advantages and Challenges of the Method
- The method avoids expensive reagents such as methyl iodide and silver oxide used in previous lacosamide syntheses, reducing cost.
- Use of tert-butyl carbamate (Boc) as protecting group simplifies deprotection steps compared to Cbz protection.
- The process minimizes environmental impact by using ethyl acetate as solvent and avoids heavy metal catalysts.
- Challenges include controlling esterification side reactions during alkylation and managing by-products such as trisodium citrate in related processes.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Mixed acid anhydride formation | N-BOC-D-serine, isobutyl chlorocarbonate | NMM, ethyl acetate, -20 to 40 °C, 3–5 h | Mixed acid anhydride intermediate | High yield, controlled temp |
| 2 | Condensation | Mixed acid anhydride, benzylamine | Anhydrous ethyl acetate, cold conditions | tert-butyl carbamate intermediate (Compound I) | Purified by crystallization |
| 3 | Alkylation (PTC) | Compound I | Methyl sulfate, tetrabutylammonium bromide, KOH, ethyl acetate | Alkylated carbamate derivative | Moderate to high yield |
| 4 | Salt formation | Alkylated product | HCl gas or aqueous HCl | Hydrochloride salt of target compound | Stable, isolable solid |
Research Discoveries and Industrial Relevance
- The described preparation method has been patented (e.g., Chinese patent CN102020589B) and represents an industrially viable route to key lacosamide intermediates with improved cost-efficiency and environmental profile.
- The use of phase-transfer catalysis for alkylation is notable for enhancing reaction rates and selectivity.
- The method's ability to produce the R-configuration intermediate is critical for the stereospecific synthesis of lacosamide, which is important for its pharmacological activity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the piperazine ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications and related information for compounds similar to "tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride":
1. Synthesis and Reactions:
- 2-amino-N,N-diethylacetamide hydrochloride synthesis tert-Butyl N-[(diethylcarbamoyl)methyl]carbamate reacts with hydrogen chloride in 1,4-dioxane to produce 2-amino-N,N-diethylacetamide hydrochloride with a yield of 88.5% . The reaction occurs at 20°C for 16 hours .
2. Related Compounds and their Applications:
- PROTAC Linkers: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . PROTACs are composed of two ligands connected by a linker, where one ligand binds to an E3 ubiquitin ligase and the other to a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .
3. Chemical Information:
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate: This compound has the molecular formula C9H19NO5 .
- tert-butyl N-(2-(ethylamino)ethyl)carbamate: This compound has the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol .
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound has the molecular formula C11H23NO5 and a molecular weight of 249.30400 .
4. Patent Information:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The compound is compared to analogs with similar Boc-protected ethylamine chains but differing in cyclic amine substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- 3-Oxopiperazine vs. Azetidine Analogs: The 3-oxopiperazine core in the target compound introduces a larger, more polar ring system compared to azetidine derivatives (e.g., 3-hydroxyazetidine in ).
- Substituent Effects :
- Hydroxyazetidine (CAS 2413878-34-7): The hydroxyl group enhances solubility but reduces membrane permeability .
- Ethylazetidine (CAS 1523606-47-4): The ethyl group boosts lipophilicity, favoring blood-brain barrier penetration .
- Chloropyrimidine (CAS 1638765-31-7): The aromatic system enables π-π stacking interactions, useful in kinase inhibitor design .
Analytical Data
- LCMS Profiles: Analogs like [(E)-[amino({[2-(3-chloro-4-methylphenyl)ethyl]amino}methylidene]amino]methanimidamide hydrochloride show [M+H]+ = 254.0 , while benzimidazolone derivatives exhibit [M-Boc+H]+ = 212 . The target compound’s LCMS would likely align with these trends.
- Purity : Most analogs report >90% purity via HPLC, critical for pharmacological studies .
Biological Activity
tert-Butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride (CAS: 2891597-78-5) is a synthetic compound with potential pharmaceutical applications. It features a piperazine core, which is known for its biological activity, particularly in the development of therapeutic agents targeting various diseases. This article provides a detailed examination of the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety often contributes to the modulation of neurotransmitter systems, which can influence both central nervous system (CNS) and peripheral physiological processes.
In Vitro Studies
- Antimicrobial Activity : Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies involving similar piperazine-based compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity and Antitumor Effects : Various derivatives have been screened for cytotoxicity against cancer cell lines. Compounds structurally similar to this compound have demonstrated selective cytotoxic effects on tumor cells while sparing normal cells, indicating their potential as anticancer agents .
- Neuropharmacological Effects : The piperazine structure is often associated with neuroactive properties. Compounds with this core have been studied for their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders .
In Vivo Studies
Several in vivo studies have assessed the efficacy of piperazine derivatives in animal models:
- Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited significant anti-inflammatory effects, with inhibition percentages comparable to established anti-inflammatory drugs .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as alternative treatments .
- Case Study on Antitumor Activity : A series of experiments were conducted using cancer cell lines treated with piperazine-based compounds. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their antitumor effects .
Data Summary
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | MIC testing against bacterial strains | Effective against multiple strains with low MIC values |
| Cytotoxicity | MTT assay on cancer cell lines | Selective cytotoxicity observed |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw swelling compared to control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
